N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide
Description
The compound “N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide” belongs to the triazolo-thiadiazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities. Its structure integrates a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole moiety, forming a planar bicyclic system (Fig. 1). The 3-methyl group on the triazole ring and the phenylpropanamide substituent on the phenyl ring enhance its lipophilicity and electronic properties, facilitating interactions with biological targets such as enzymes or receptors .
Triazolo-thiadiazoles are synthetic analogs of thiosemicarbazides and biguanides, known for their antimicrobial, anti-inflammatory, and antitumor activities .
Properties
Molecular Formula |
C20H19N5OS |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H19N5OS/c1-13-8-10-16(19-24-25-14(2)22-23-20(25)27-19)12-17(13)21-18(26)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26) |
InChI Key |
LTMMCSDEAMGGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The triazolo-thiadiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological Efficacy
- Heparanase Inhibition : The target compound’s phenylpropanamide group confers superior heparanase inhibition (80% at 10 μM) compared to alkyl-substituted analogues (50–60% at same concentration) . This is attributed to hydrogen bonding between the amide group and heparanase’s catalytic site.
- Antimicrobial Activity : Pyridyl-substituted derivatives (e.g., 6-(3’-pyridyl)) show broader antimicrobial spectra (MIC = 2 μg/mL for S. aureus) due to increased electronegativity . In contrast, the target compound’s bulky substituents limit its antimicrobial potency (MIC = 25 μg/mL).
- Anti-inflammatory Effects : Aryloxymethylene derivatives exhibit COX-2 inhibition (IC50 = 15 μM) via π-π interactions with the enzyme’s hydrophobic pocket . The target compound lacks this substituent, rendering it less effective against inflammatory targets.
Physicochemical Properties
- Lipophilicity : The phenylpropanamide group increases logP (2.8) compared to ethyl/isobutylphenyl derivatives (logP = 3.5) , balancing solubility and membrane permeability.
- Crystal Packing : Analogues with planar triazolo-thiadiazole cores (e.g., 3-ethyl-6-isobutylphenyl) exhibit tight C–H⋯π and S⋯N interactions, enhancing stability . The target compound’s amide group may disrupt this packing, reducing crystallinity but improving dissolution rates.
Key Research Findings
Substituent Effects : Alkyl/aryl groups at the 3- and 6-positions modulate bioactivity by altering electronic density and steric bulk . The 3-methyl group in the target compound optimizes heparanase binding without excessive hydrophobicity .
Synergistic Heterocycles : Fusion of triazole and thiadiazole rings creates a π-deficient system that interacts with biological targets more effectively than isolated heterocycles .
Clinical Potential: The target compound’s heparanase inhibition outperforms first-generation triazolo-thiadiazoles, positioning it as a candidate for metastatic cancer therapy .
Biological Activity
N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide is a compound that belongs to the class of triazolo-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C16H13N5OS2
- Molecular Weight : 345.43 g/mol
- CAS Number : 1091676
Biological Activities
The compound exhibits a range of biological activities, primarily due to the presence of the triazole and thiadiazole rings. Below are key findings from various studies:
1. Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-thiadiazole can act as potent anticancer agents. For example:
- A study highlighted that certain triazolo-thiadiazoles inhibited the growth of human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 µg/mL .
- The lead compound from a screening of 150 compounds showed significant inhibition of heparanase activity, which is crucial in cancer metastasis .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- It was found to inhibit human heparanase enzymatic activity effectively, which is linked to cancer cell migration and invasion .
- Other studies have reported that derivatives exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
3. Antimicrobial and Antimycobacterial Activity
The triazolo-thiadiazole framework has shown promise against various microbial strains:
- Compounds from this class have been reported to possess antimicrobial and antimycobacterial properties, making them potential candidates for treating infections .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- The presence of methyl groups on the triazole ring enhances its interaction with target enzymes.
- Substituents on the phenyl ring can modulate the compound's lipophilicity and thus its bioavailability and efficacy.
Case Study 1: Heparanase Inhibition
In a comparative analysis involving several compounds, this compound was identified as one of the most effective inhibitors of heparanase activity. The study used colorimetric assays to quantify enzyme inhibition and confirmed its effects through radioactive labeling techniques.
Case Study 2: Antinociceptive Activity
Another study evaluated antinociceptive properties using various pain models in mice. The results indicated that several derivatives showed significant pain-relieving effects compared to standard analgesics like aspirin .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
